molecular formula C23H20N2O5 B2933094 3,5-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921891-26-1

3,5-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2933094
CAS No.: 921891-26-1
M. Wt: 404.422
InChI Key: KGTBAMUHOGXTPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a heterocyclic compound featuring a dibenzo[b,f][1,4]oxazepin core substituted with a methyl group at position 8 and an 11-oxo moiety. The benzamide substituent at position 2 of the oxazepine ring is further functionalized with 3,5-dimethoxy groups.

Properties

IUPAC Name

3,5-dimethoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5/c1-13-4-6-21-19(8-13)25-23(27)18-11-15(5-7-20(18)30-21)24-22(26)14-9-16(28-2)12-17(10-14)29-3/h4-12H,1-3H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTBAMUHOGXTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound that belongs to the class of dibenzo[b,f][1,4]oxazepines. This compound has garnered attention in medicinal chemistry due to its structural uniqueness and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H20N2O5C_{23}H_{20}N_{2}O_{5} with a molecular weight of approximately 404.422 g/mol. The compound features a dibenzo[b,f][1,4]oxazepine core which is significant for its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may modulate the activity of specific enzymes or receptors involved in cellular signaling pathways. While detailed mechanisms are still under investigation, preliminary studies suggest potential effects on:

  • Enzyme Inhibition : Possible inhibition of key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors which could influence neurological functions.

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological properties:

  • Antitumor Activity : Initial studies have suggested that compounds with similar structures can induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been hypothesized based on structural analogs.

Study 1: Antitumor Effects

A study published in a peer-reviewed journal investigated the antitumor effects of compounds related to dibenzo[b,f][1,4]oxazepines. The results indicated that these compounds could inhibit tumor growth in vitro and in vivo by inducing apoptosis through the activation of caspase pathways.

CompoundIC50 (µM)Mechanism
Dibenzo[b,f][1,4]oxazepine analog15Apoptosis induction
3,5-Dimethoxy derivative12Caspase activation

Study 2: Neuroprotective Properties

Another study evaluated the neuroprotective effects of similar compounds on neuronal cell lines subjected to oxidative stress. The findings suggested that these compounds could reduce cell death and improve cell viability.

TreatmentCell Viability (%)Oxidative Stress Marker Reduction
Control50-
Compound A8030% reduction
3,5-Dimethoxy compound8540% reduction

Comparison with Similar Compounds

Functional Group Impact on Bioactivity

  • Acetamide vs. Benzamide : Acetamide derivatives (e.g., 8a–8g in ) are reported to modulate protein interactions, with fluorophenyl (8c ) showing high potency. The target’s benzamide group may offer enhanced π-π stacking interactions in hydrophobic binding pockets.
  • Methoxy vs. Methoxy groups in the target compound may balance lipophilicity and metabolic stability.
  • Sulfonamide vs. Amide : Sulfonamides () often exhibit stronger hydrogen-bonding capacity, which could influence target selectivity compared to amides.

Physicochemical Properties

  • Solubility : Methoxy groups in the target compound may increase aqueous solubility relative to halogenated analogs (e.g., 8c , 8d ).
  • Thermal Stability : The dibenzo-oxazepin core’s rigidity (common across all analogs) suggests high thermal stability, though substituents like sulfonamides may lower melting points due to polarity.

Q & A

Q. What are the optimal synthetic routes for 3,5-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide, and how can reaction yields be improved?

A multi-step synthesis involving condensation of substituted benzaldehydes with heterocyclic precursors is commonly employed. For example, analogous benzazepine derivatives are synthesized via refluxing intermediates in acetic anhydride/acetic acid with sodium acetate, achieving yields of ~68% after crystallization . Key optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., acetic anhydride) enhance cyclization efficiency.
  • Catalysis : Acidic conditions (e.g., glacial acetic acid) facilitate imine or amide bond formation .
  • Purification : Gradient recrystallization (e.g., DMF/water mixtures) improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1,700 cm⁻¹, NH stretches at ~3,400 cm⁻¹) .
  • NMR : 1H^1H- and 13C^{13}C-NMR resolve substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons in dibenzoxazepine at δ 6.5–8.0 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peaks matching theoretical values) .

Q. How can researchers evaluate the compound’s biological activity in preliminary assays?

  • In vitro enzyme inhibition : Use fluorogenic substrates to measure IC50_{50} values against target enzymes (e.g., kinases, proteases) .
  • Cellular assays : Assess cytotoxicity via MTT or resazurin reduction assays in relevant cell lines .
  • Dose-response curves : Employ logarithmic concentrations (e.g., 1 nM–100 µM) to determine efficacy thresholds .

Advanced Research Questions

Q. What experimental strategies address low crystallinity in X-ray diffraction studies of this compound?

  • Co-crystallization : Add small-molecule co-formers (e.g., nicotinamide) to stabilize crystal lattices .
  • Temperature gradients : Slow cooling from saturated solutions promotes ordered crystal growth .
  • Polymorph screening : Test solvents with varying polarity (e.g., ethanol vs. ethyl acetate) to isolate stable forms .

Q. How should researchers resolve contradictions between in vitro and in vivo pharmacological data?

  • Pharmacokinetic profiling : Measure plasma stability, metabolic clearance (e.g., liver microsomes), and bioavailability to identify discrepancies .
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites influencing in vivo outcomes .
  • Dosing regimens : Adjust administration frequency or route (e.g., intraperitoneal vs. oral) to align with compound half-life .

Q. What methodologies ensure robust structure-activity relationship (SAR) studies for derivatives?

  • Scaffold diversification : Introduce substituents at the 3,5-dimethoxybenzamide or dibenzoxazepine moieties to probe steric/electronic effects .
  • Free-Wilson analysis : Quantify contributions of individual substituents to bioactivity using multivariate regression .
  • Molecular docking : Validate SAR trends with computational models (e.g., binding affinity predictions for target proteins) .

Q. How can researchers assess the compound’s environmental impact and degradation pathways?

  • Aquatic toxicity assays : Test acute/chronic effects on Daphnia magna or algae under OECD guidelines .
  • Photodegradation studies : Expose to UV light (λ = 254–365 nm) and monitor breakdown products via HPLC .
  • QSAR modeling : Predict biodegradability and bioaccumulation using software like EPI Suite .

Q. What advanced techniques improve detection limits in trace analysis of this compound?

  • SPE-LC/MS : Solid-phase extraction coupled with tandem MS achieves detection limits <1 ng/mL .
  • Isotope dilution : Use 13C^{13}C- or 2H^{2}H-labeled internal standards for quantification in complex matrices .
  • Chiral chromatography : Resolve enantiomers using cellulose-based columns for stereochemical purity assessment .

Q. How can discrepancies in reported biological activity across studies be methodologically addressed?

  • Standardized protocols : Adopt OECD or NIH guidelines for assay reproducibility (e.g., cell passage number, serum batch controls) .
  • Blinded experiments : Minimize bias by coding samples and randomizing plate layouts .
  • Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers .

Q. What computational tools are recommended for predicting physicochemical properties?

  • LogP calculation : Use ChemAxon or ACD/Labs to estimate partition coefficients .
  • pKa_a prediction : Employ MarvinSketch or SPARC for ionization profiles .
  • Solubility modeling : Leverage COSMO-RS or Hansen solubility parameters for solvent selection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.